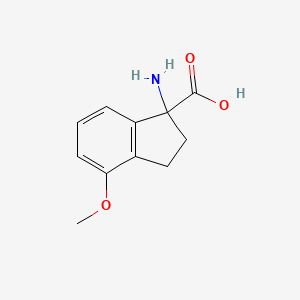
6-Bromo-N4-(3-fluoropyridin-2-YL)-7-methoxyquinoline-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-N4-(3-fluoropyridin-2-YL)-7-methoxyquinoline-3,4-diamine is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
准备方法
The synthesis of 6-Bromo-N4-(3-fluoropyridin-2-YL)-7-methoxyquinoline-3,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the bromo, methoxy, and fluoropyridinyl groups. Common reagents used in these reactions include bromine, methoxyamine, and fluoropyridine. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
化学反应分析
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromo group can be substituted with other nucleophiles to form different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been explored for its potential as a biological probe to study cellular processes.
Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 6-Bromo-N4-(3-fluoropyridin-2-YL)-7-methoxyquinoline-3,4-diamine involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar compounds to 6-Bromo-N4-(3-fluoropyridin-2-YL)-7-methoxyquinoline-3,4-diamine include other quinoline derivatives such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Ciprofloxacin: A well-known quinolone antibiotic with substantial antimicrobial activity. What sets this compound apart is its unique combination of substituents, which may confer distinct biological activities and chemical properties.
属性
分子式 |
C15H12BrFN4O |
|---|---|
分子量 |
363.18 g/mol |
IUPAC 名称 |
6-bromo-4-N-(3-fluoropyridin-2-yl)-7-methoxyquinoline-3,4-diamine |
InChI |
InChI=1S/C15H12BrFN4O/c1-22-13-6-12-8(5-9(13)16)14(11(18)7-20-12)21-15-10(17)3-2-4-19-15/h2-7H,18H2,1H3,(H,19,20,21) |
InChI 键 |
JOKMFUZTNTWWOD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)N=CC(=C2NC3=C(C=CC=N3)F)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 6-(4-iodo-1H-pyrazol-1-YL)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15234279.png)
![tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate](/img/structure/B15234287.png)


![3-((Benzyloxy)methyl)-4,4A-dihydrobenzo[E][1,2,4]triazine](/img/structure/B15234308.png)
![3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid](/img/structure/B15234310.png)
![1-Amino-1-[2-(difluoromethyl)phenyl]acetone](/img/structure/B15234313.png)


![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid](/img/structure/B15234323.png)

![Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15234328.png)

![4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B15234345.png)
